3,4-Dihydroxyfuran-2-carboxylic acid
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Overview
Description
3,4-Dihydroxyfuran-2-carboxylic acid is an organic compound that belongs to the furan family. It is characterized by a furan ring substituted with two hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxyfuran using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to facilitate the formation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often involves the use of lignocellulosic biomass as a starting material. This biomass is subjected to hydrolysis and subsequent oxidation to yield the desired compound. The process is environmentally friendly and aligns with the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include various furan derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Scientific Research Applications
3,4-Dihydroxyfuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials .
Mechanism of Action
The mechanism of action of 3,4-Dihydroxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,5-Furan-dicarboxylic acid: Another furan derivative with carboxylic acid groups at the 2 and 5 positions.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Ascorbic acid: A furan-based lactone with similar structural features
Uniqueness
3,4-Dihydroxyfuran-2-carboxylic acid is unique due to the specific positioning of its hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H4O5 |
---|---|
Molecular Weight |
144.08 g/mol |
IUPAC Name |
3,4-dihydroxyfuran-2-carboxylic acid |
InChI |
InChI=1S/C5H4O5/c6-2-1-10-4(3(2)7)5(8)9/h1,6-7H,(H,8,9) |
InChI Key |
PXSHYMDFJMPGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)O)O)O |
Origin of Product |
United States |
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